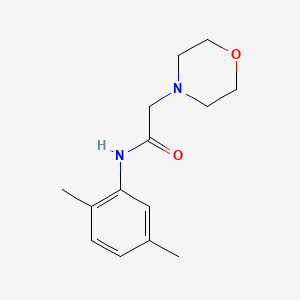![molecular formula C16H26N2O4S B5507163 1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5507163.png)
1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine often involves complex organic reactions. For instance, compounds with related structures have been synthesized through reactions involving arylsulfonyl chlorides and phenylpiperazine, under specific pH control in water as a medium, showcasing the intricacy and precision required in synthesizing such compounds (Abbasi et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is often substituted with various functional groups to alter its chemical properties. This structural feature is crucial for the compound's interaction with other molecules and its overall reactivity and stability.
Chemical Reactions and Properties
Compounds like 1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine participate in a variety of chemical reactions, including sulfonation, amidation, and reactions with nucleophiles, demonstrating their versatile reactivity. For example, sulfonamides have been synthesized through innovative methods due to the challenges encountered with standard sulfonamide formation reactions, indicating the compound's reactive nature and the need for specialized synthesis techniques (Yan et al., 2006).
科学的研究の応用
Synthesis and Antagonistic Activity
Research on related sulfonamide compounds indicates a novel method for the synthesis of sulfonamides yielding compounds with potential adenosine A2B receptor antagonistic properties. This pathway, developed due to the failures or low yields of standard reactions, utilizes p-nitrophenoxide as a leaving group for a variety of amines, producing sulfonamides with significantly enhanced potency at A2B receptors compared to parent sulfonates (Luo Yan et al., 2006).
Antidepressant and Anxiolytic Effects
A study explored the pharmacological properties of phenylpiperazine derivatives, demonstrating significant antidepressant-like and anxiolytic-like activities in animal models. This research suggests the potential for compounds structurally related to 1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine in treating depression and anxiety, with effects mediated through serotonergic systems (K. Pytka et al., 2015).
Antimicrobial Activity
Another study focused on the synthesis and in vitro evaluation of novel series of compounds for antimicrobial activity. Utilizing a specific catalyst, a series of derivatives were synthesized, showing significant activity against various bacterial and fungal strains, highlighting the potential of sulfonamide derivatives in antimicrobial applications (M. Ghashang et al., 2015).
Muscarinic M2 Receptor Selectivity
Research into diphenyl sulfoxides, structurally related to 1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine, discovered compounds with selective antagonistic activity against the muscarinic M2 receptor. This specificity offers insights into designing drugs targeting specific receptor subtypes for therapeutic purposes (J A Kozlowski et al., 2000).
Oxidation and Derivative Synthesis
Further studies have examined the oxidation of 1-ethylsulfonyl-4-ethylpiperazine to produce N-substituted derivatives, potentially useful as antishock agents. This research into the chemical modifications and potential therapeutic applications of sulfonamide derivatives emphasizes the versatility and importance of chemical synthesis in drug development (W. Foye & L. Fedor, 1959).
Safety and Hazards
The safety information for “1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine” includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and avoiding release to the environment .
特性
IUPAC Name |
1-(3,4-diethoxyphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-17-9-11-18(12-10-17)23(19,20)14-7-8-15(21-5-2)16(13-14)22-6-3/h7-8,13H,4-6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZQGBMWBOYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Diethoxyphenyl)sulfonyl]-4-ethylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)
![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)
![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)
![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5507124.png)

![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)
![5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)
![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5507156.png)
![4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5507157.png)
![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)